Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-
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Overview
Description
Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound that features a benzamide core substituted with a 4-methyl group and a 1,3,4-thiadiazole ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- typically involves the condensation of 4-methylbenzoyl chloride with 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)-Benzamides: These compounds share a similar core structure but differ in the substitution pattern on the benzamide and pyridine rings.
Benzimidazole Derivatives: These compounds contain a benzimidazole ring instead of a thiadiazole ring and exhibit different biological activities.
Uniqueness
Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]- is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H12N4OS |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12N4OS/c1-10-4-6-11(7-5-10)13(20)17-15-19-18-14(21-15)12-3-2-8-16-9-12/h2-9H,1H3,(H,17,19,20) |
InChI Key |
PCZMLAPZQALMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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